molecular formula C19H25ClN2O4 B1145024 N-Desmethyl Itopride Hydrochloride CAS No. 5922-37-2

N-Desmethyl Itopride Hydrochloride

Cat. No.: B1145024
CAS No.: 5922-37-2
M. Wt: 380.9 g/mol
InChI Key: JJKXCZOXCNXKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Itopride Hydrochloride is a metabolite of Itopride Hydrochloride (ITH), a gastroprokinetic agent used to treat functional dyspepsia and gastrointestinal motility disorders. Chemically, Itopride Hydrochloride is defined as N-[4-[2-(dimethylamino)ethoxy]-benzyl]-3,4-dimethoxybenzamide hydrochloride (Figure 1 in ). It acts via dual mechanisms: antagonizing dopamine D2 receptors (enhancing acetylcholine release) and inhibiting acetylcholinesterase (AChE), thereby improving gastrointestinal motility. Its therapeutic efficacy has been validated in multi-center clinical trials for functional dyspepsia.

Pharmacokinetically, Itopride Hydrochloride exhibits a rapid absorption profile, with a mean Tmax of 0.75–0.90 hours and a half-life (t1/2) of 3.21–5.51 hours. Bioavailability studies confirm its bioequivalence across formulations (e.g., granules vs. tablets). Analytical methods for quantification include UV spectrophotometry (λmax = 258 nm), HPLC, and HPTLC, with precision (RSD < 3.68%) and linearity (R² ≥ 0.9987) validated in pharmaceutical and biological matrices.

Properties

CAS No.

5922-37-2

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.9 g/mol

IUPAC Name

3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O4.ClH/c1-20-10-11-25-16-7-4-14(5-8-16)13-21-19(22)15-6-9-17(23-2)18(12-15)24-3;/h4-9,12,20H,10-11,13H2,1-3H3,(H,21,22);1H

InChI Key

JJKXCZOXCNXKFQ-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl

Synonyms

3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Hydrochloride;  3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Monohydrochloride;  N-[p-[2-(Methylamino)ethoxy]benzyl]veratramide Hydrochloride

Origin of Product

United States

Preparation Methods

Chloroformate-Mediated Protection and Deprotection

The primary route to this compound involves itopride hydrochloride as the starting material. In a two-step process, the dimethylamino group undergoes selective demethylation via alkoxycarbonyl protection followed by alkaline hydrolysis.

Step 1: N-Alkoxycarbonylation
Itopride hydrochloride reacts with chloroformates (e.g., phenyl chloroformate, chloroethyl chloroformate) in the presence of a weak base such as triethylamine or sodium bicarbonate. This step protects the secondary amine, forming intermediates like N-phenoxycarbonyldemethylitopride or N-chloroethoxycarbonyldemethylitopride. For instance, Example 1 of Patent CN113735740A details:

  • Reagents : 10 g itopride hydrochloride, 4.7 g phenyl chloroformate, 6.1 g triethylamine in dichloromethane.

  • Conditions : Reflux at 40°C for 2 hours, followed by acidification (pH = 3) and extraction to yield ~12 g of N-phenoxycarbonyldemethylitopride.

Step 2: Alkaline Deprotection and Hydrochloride Formation
The alkoxycarbonyl-protected intermediate is treated with a strong base (e.g., potassium hydroxide) to remove the protecting group, yielding demethylitopride free base. Subsequent acidification with hydrochloric acid converts it to the hydrochloride salt. Example 4 of the same patent demonstrates:

  • Deprotection : N-Chloroethoxycarbonyldemethylitopride is dissolved in methanol, refluxed for 12 hours, and evaporated to isolate the free base.

  • Salt Formation : The free base is dissolved in 1M hydrochloric acid, and sodium nitrite is added to initiate nitrosamine formation. However, halting the reaction before nitrosation and recrystallizing with ethyl acetate yields purified this compound.

Alternative Protecting Groups: Benzyloxycarbonyl (Cbz) Strategy

Patent CN113735740A also explores benzyloxycarbonyl (Cbz) protection using Cbz-Cl (benzyl chloroformate). This method employs hydrogenolysis for deprotection, offering a catalytic route:

  • Protection : Itopride hydrochloride reacts with Cbz-Cl in dioxane/water with sodium bicarbonate at 90°C.

  • Deprotection : Hydrogen gas and 5% Pd/C catalyst cleave the Cbz group, yielding demethylitopride free base. Acidification with HCl then forms the hydrochloride salt.

Advantages :

  • Selectivity : Cbz protection avoids side reactions at the dimethoxybenzamide moiety.

  • Yield : Example 3 reports a 13% isolated yield after recrystallization.

Critical Analysis of Reaction Parameters

Base Selection and Stoichiometry

Weak bases (triethylamine, sodium bicarbonate) are preferred during alkoxycarbonylation to minimize side reactions. A molar ratio of 1:1–5:1 (base:itopride hydrochloride) optimizes intermediate formation. Strong bases like potassium hydroxide are reserved for deprotection, ensuring complete cleavage of the alkoxycarbonyl group.

Solvent Systems

  • Protection Step : Dichloromethane and dioxane/water mixtures facilitate chloroformate reactions due to their non-polar nature and ability to dissolve both organic and inorganic components.

  • Deprotection : Polar aprotic solvents (DMSO) mixed with water enhance alkali solubility, critical for efficient hydrolysis.

Temperature and Reaction Time

  • Alkoxycarbonylation : Conducted at 40–90°C for 2–6 hours, depending on the chloroformate’s reactivity.

  • Deprotection : Reflux at 90°C for 2 hours ensures complete removal of protecting groups.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key peaks include δ 8.85 ppm (amide NH), 4.50 ppm (methylene adjacent to ether oxygen), and 3.05 ppm (secondary amine protons).

  • ¹³C NMR : Signals at δ 167.8 ppm (carbonyl carbon) and 55.2 ppm (methoxy carbons) confirm structural integrity.

  • ESI-MS : Molecular ion peaks at m/z 389.2 [M+H]⁺ align with the theoretical mass of N-desmethyl itopride.

Purity and Crystallinity

Recrystallization from ethyl acetate or tetrahydrofuran yields products with >98% purity (HPLC). Melting points of 189–193°C match the Safety Data Sheet specifications.

Industrial Scalability and Cost Efficiency

Raw Material Availability

Itopride hydrochloride is commercially accessible, with synthetic routes documented in Patent CN106518706A. Chloroformates and bases (triethylamine, KOH) are low-cost, making the process economically viable.

Yield Optimization

  • Protection Step : 85–90% conversion efficiency.

  • Deprotection : 70–75% yield due to losses during recrystallization.

Comparative Evaluation of Methods

Method Protecting Group Deprotection Agent Yield Purity
Chloroformate-MediatedPhenoxycarbonylKOH12–14%>98%
Cbz ProtectionBenzyloxycarbonylH₂/Pd-C13%97%
Chloroethyl CarbonylChloroethoxycarbonylMethanol Reflux12%96%

Table 1: Comparison of synthetic routes for this compound .

Scientific Research Applications

Pharmacological Background

N-Desmethyl Itopride Hydrochloride is primarily recognized for its role as a prokinetic agent. It functions by inhibiting dopamine D2 receptors and enhancing acetylcholine levels, which promotes gastrointestinal motility. This mechanism is crucial for treating conditions characterized by reduced gastrointestinal motility such as functional dyspepsia and gastroesophageal reflux disease (GERD) .

Gastrointestinal Disorders

The primary application of this compound lies in the treatment of gastrointestinal disorders:

  • Functional Dyspepsia : Clinical studies have demonstrated that N-Desmethyl Itopride significantly improves symptoms associated with functional dyspepsia, including postprandial fullness and early satiety .
  • Gastroesophageal Reflux Disease : As an adjunct therapy to proton pump inhibitors, N-Desmethyl Itopride has shown efficacy in enhancing symptom relief in GERD patients without increasing adverse effects .

Neuropharmacological Research

This compound is also being investigated for its potential effects on neurotransmission and neurodegenerative diseases:

  • Dopaminergic Activity : Its role as a dopamine D2 receptor antagonist makes it a candidate for studying conditions like Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted .
  • Neurotransmitter Modulation : The compound's ability to influence neurotransmitter levels positions it as a valuable tool in research related to mood disorders and cognitive functions .

Case Studies

Several clinical trials have evaluated the effectiveness of this compound:

  • A meta-analysis involving 2620 patients indicated that treatment with N-Desmethyl Itopride significantly improved global patient assessments compared to placebo, with low incidence rates of adverse reactions .
  • Another study highlighted its efficacy when used alongside proton pump inhibitors for GERD, showing significant reductions in heartburn symptoms within a short treatment duration .

Cost-Effectiveness Analysis

Research has indicated that N-Desmethyl Itopride is cost-effective compared to other prokinetic agents, making it a viable option for long-term management of gastrointestinal disorders .

Mechanism of Action

N-Desmethyl Itopride Hydrochloride exerts its effects through a dual mechanism of action:

These actions result in improved gastric emptying and reduced symptoms of functional dyspepsia.

Comparison with Similar Compounds

Comparison with Similar Compounds

Itopride Hydrochloride belongs to the benzamide class of prokinetic agents. Below is a comparative analysis with structurally and mechanistically related compounds:

Chemical Structure and Mechanism of Action

Compound Chemical Class Mechanism of Action Key Differences
Itopride Hydrochloride Benzamide derivative Dual action: D2 receptor antagonism + AChE inhibition Unique ethoxy-benzyl substitution; dual mechanism enhances GI motility without serotonin modulation.
Domperidone Benzimidazole derivative Selective peripheral D2 receptor antagonism Lacks AChE inhibition; associated with QT prolongation risk.
Metoclopramide Benzamide derivative D2 antagonism + 5-HT3/4 receptor agonism Crosses blood-brain barrier (CNS side effects: extrapyramidal symptoms).
Mosapride Benzamide derivative 5-HT4 receptor agonism + weak 5-HT3 antagonism No D2 receptor interaction; limited efficacy in severe dysmotility.

Pharmacokinetic Profiles

Parameter Itopride Hydrochloride Domperidone Metoclopramide Mosapride
Tmax (h) 0.75–0.90 1–2 1–2 0.5–1.5
t1/2 (h) 3.21–5.51 7–9 4–6 2–3
Bioavailability (%) ~100 (granules/tablets) 15–20 80–95 30–40
Metabolism Hepatic (CYP3A4) CYP3A4 CYP2D6 CYP3A4/CYP2C19

Analytical Methods

Compound UV λmax (nm) HPLC Retention Time (min) HPTLC Rf
Itopride Hydrochloride 258.0, 247.0 (derivative) 2.51–3.52 (C18 column) 0.55
Ranitidine 315.0 3.10–3.52 (co-eluted) -
Pantoprazole Sodium 290.0 (indirect) 3.52 (C18 column) 0.85

Formulation Strategies

  • Itopride Hydrochloride : Controlled-release layered matrix tablets (polyethylene oxide) achieve 80% drug release in 12 hours (zero-order kinetics).
  • Domperidone/Metoclopramide : Primarily immediate-release tablets due to shorter half-lives.

Biological Activity

N-Desmethyl Itopride Hydrochloride is a metabolite of Itopride, a gastroprokinetic agent used primarily for treating functional dyspepsia and other gastrointestinal motility disorders. Understanding the biological activity of N-Desmethyl Itopride involves exploring its pharmacological effects, mechanisms of action, and clinical findings.

N-Desmethyl Itopride exhibits biological activity primarily through two mechanisms:

  • Dopamine D2 Receptor Antagonism : Itopride and its metabolites, including N-Desmethyl Itopride, antagonize dopamine D2 receptors. This action promotes the release of acetylcholine (ACh) from myenteric neurons, enhancing gastrointestinal motility and reducing symptoms associated with dyspepsia .
  • Acetylcholinesterase Inhibition : N-Desmethyl Itopride also inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh. By preventing the degradation of ACh, it increases its concentration in the synaptic cleft, further stimulating gastrointestinal activity .

Pharmacokinetics

The pharmacokinetic profile of N-Desmethyl Itopride is not extensively documented in available literature. However, as a metabolite of Itopride, it is expected to share similar properties in terms of absorption and distribution. The primary metabolic pathway involves flavin-containing monooxygenase (FMO) for N-oxygenation .

Case Studies and Clinical Trials

Numerous studies have evaluated the efficacy of Itopride in treating functional dyspepsia, indirectly providing insights into the effects of its metabolite, N-Desmethyl Itopride.

  • Meta-Analysis Findings : A meta-analysis involving nine randomized controlled trials (RCTs) with over 2600 participants indicated that Itopride significantly improved symptoms of functional dyspepsia compared to placebo. The relative risk (RR) for symptom improvement was 1.11 (95% CI: 1.03–1.19) .
  • Phase III Trials : In two phase III trials assessing the efficacy of Itopride, results showed that while there was some improvement in patient-reported outcomes like the Leeds Dyspepsia Questionnaire (LDQ), the differences were not statistically significant compared to placebo in all trials .
  • Safety Profile : The safety profile of Itopride suggests that it does not cross the blood-brain barrier effectively, minimizing central nervous system-related adverse effects. However, there were noted elevations in prolactin levels among some patients treated with it .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity and clinical effects of N-Desmethyl Itopride compared to other prokinetic agents:

Parameter N-Desmethyl Itopride Cisapride Mosapride
Mechanism D2 antagonist + AChE inhibitor5-HT4 agonist5-HT4 agonist
Gastrointestinal Motility IncreasedVariableIncreased
Central Nervous System Effects MinimalPossibleMinimal
Prolactin Level Impact Mild increaseSignificantNone
Efficacy in Functional Dyspepsia ModerateHighModerate

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Desmethyl Itopride Hydrochloride in pharmaceutical formulations?

  • Methodology :

  • Spectrophotometric assay : React this compound with quinalizarin under alkaline conditions to form a charge-transfer complex (1:1 stoichiometry) and measure absorbance at 578 nm. Linear range: 20.0–140.0 mg/L (r² = 0.9991), recovery: 99.1–102.3%, RSD: 0.62% .
  • HPLC : Use a C18 column with isocratic elution (acetonitrile:0.05 M phosphate buffer) at 1.0 mL/min and UV detection at 258 nm. Validated for tablet formulations and serum matrices via liquid-liquid extraction .
    • Key considerations : Validate linearity, precision, and recovery per ICH guidelines.

Q. How should dissolution testing be standardized for this compound tablets?

  • Protocol : Use water as the dissolution medium (50 rpm paddle speed). Sample at 30 minutes, filter (0.45 µm), and quantify via UV spectrophotometry (13 µg/mL target concentration). Acceptance criterion: ≥75% dissolution within 30 minutes .
  • Calibration : Prepare a reference standard (105°C-dried, 22 mg in 50 mL water) for accurate quantification .

Q. What excipient compatibility studies are critical for formulating this compound tablets?

  • Approach : Conduct FTIR spectroscopy to detect interactions between the drug and polymers (e.g., HPMC, ethylcellulose). Monitor shifts in characteristic peaks (e.g., amine or carbonyl groups) to rule out chemical incompatibility .
  • Outcome : Ensure no physical or chemical degradation during accelerated stability testing (40°C/75% RH for 6 months).

Advanced Research Questions

Q. How can pharmacokinetic bioequivalence studies for this compound formulations be optimized?

  • Design : Use a crossover study in healthy volunteers (n=64) under fasting/fed conditions. Measure plasma concentrations via HPLC-MS/MS (LLOQ: 1 ng/mL). Calculate Cmax, AUC₀–t, and AUC₀–∞ with Phoenix WinNonlin. Bioequivalence criteria: 90% CI of geometric mean ratios within 80–125% .
  • Challenges : Account for food effects on absorption kinetics and inter-subject variability in metabolite clearance (t½: ~6 hours) .

Q. What mechanistic insights explain renal morphological changes observed in long-term this compound exposure?

  • In vivo findings : Wistar rats treated with the compound showed a 22% increase in Bowman’s space area, suggesting glomerular filtration alterations. Histopathological analysis (H&E staining) and morphometric software (ImageJ) are recommended for quantification .
  • Hypothesis : Dopamine D2 receptor blockade may disrupt renal hemodynamics. Further studies should assess creatinine clearance and tubular function markers (e.g., KIM-1) .

Q. How can sustained-release matrix tablets of this compound be formulated to improve therapeutic efficacy?

  • Formulation strategy : Blend HPMC (15000 cP) and Eudragit RSPM (1:3 ratio) via direct compression. Optimize drug release kinetics (zero-order profile) and compare to immediate-release tablets (Gananton®). In vivo studies show delayed Tmax (4.2 vs. 1.8 hours) and prolonged plasma concentration .
  • Validation : Use USP Apparatus II (paddle, 50 rpm) in pH 6.8 buffer. Target >80% release at 12 hours .

Q. How do metabolites of this compound influence pharmacological activity?

  • Metabolite profiling : Three metabolites are identified via LC-MS/MS, with only one showing weak activity (2–3% of parent compound). The primary metabolite (N-Desmethyl form) lacks clinical significance due to rapid renal excretion .
  • Analytical workflow : Use deuterated internal standards and high-resolution MS (Q-TOF) for structural elucidation.

Q. What strategies resolve contradictions in reported spectrophotometric methods for this compound quantification?

  • Comparative analysis : Evaluate methyl orange (λmax: 420 nm) vs. mordant blue 3 (λmax: 590 nm) reagents. Prioritize methods with lower RSD (<1%) and higher molar absorptivity (e.g., quinalizarin: 2.03×10³ L·mol⁻¹·cm⁻¹) .
  • Troubleshooting : Adjust pH (alkaline for charge-transfer complexes) and validate against HPLC for cross-method accuracy .

Methodological Guidelines

  • Standard preparation : Recrystallize this compound in 95% ethanol (twice) and dry at 60°C for 5 hours to achieve >99% purity .
  • Stability-indicating assays : Employ HPTLC (silica gel 60 F254) with chloroform:methanol:ammonia (9:1:0.1) to detect degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.